N-[2-(difluoromethoxy)phenyl]-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide
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Description
N-[2-(difluoromethoxy)phenyl]-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide is a useful research compound. Its molecular formula is C18H13F5N2O3S and its molecular weight is 432.37. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
Compounds bearing benzothiazole derivatives have been synthesized and evaluated for their potential antitumor activities. These studies typically involve assessing the cytotoxic effects of these compounds against various human tumor cell lines derived from different neoplastic diseases. For instance, some N-substituted benzothiazole acetamide derivatives have shown considerable anticancer activity against certain cancer cell lines, suggesting their potential as therapeutic agents in cancer treatment (Yurttaş, Tay, & Demirayak, 2015).
Antioxidant Studies
Novel compounds synthesized from benzothiazole structures have also been investigated for their antioxidant activities. These studies aim to identify compounds with the ability to scavenge free radicals, thereby offering protection against oxidative stress-related damage. Such properties are crucial in the development of treatments for diseases caused by oxidative stress, including neurodegenerative disorders, cardiovascular diseases, and certain types of cancer (Ahmad et al., 2012).
Antifungal Activity
The synthesis of N-substituted acetamide derivatives and their screening for antifungal activity represents another area of research interest. By targeting specific fungal pathogens, such compounds could contribute to the development of new antifungal agents, addressing the growing concern of antifungal resistance (Gupta & Wagh, 2006).
Properties
IUPAC Name |
N-[2-(difluoromethoxy)phenyl]-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F5N2O3S/c19-17(20)28-12-4-2-1-3-10(12)24-15(26)8-14-16(27)25-11-7-9(18(21,22)23)5-6-13(11)29-14/h1-7,14,17H,8H2,(H,24,26)(H,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMYFJSSOONNFDY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CC2C(=O)NC3=C(S2)C=CC(=C3)C(F)(F)F)OC(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F5N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.